Isomagnolone
Overview
Description
Isomagnolone is a natural product isolated from the plant Illicium burmanicum. It is known for its anti-inflammatory properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Mechanism of Action
Isomagnolone is a natural product isolated from Illicium burmanicum . It has been recognized for its anti-inflammatory activity . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Given its anti-inflammatory activity , it can be inferred that it likely interacts with components of the inflammatory response in the body
Mode of Action
Its anti-inflammatory activity suggests that it may interact with and modulate the function of proteins or enzymes involved in the inflammatory response
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given its anti-inflammatory activity, it is plausible that it impacts pathways related to inflammation. These could include the cyclooxygenase pathway, which is commonly targeted by anti-inflammatory drugs . .
Result of Action
This compound has been reported to exhibit anti-inflammatory activity . This suggests that the compound may modulate the inflammatory response at the molecular and cellular levels, potentially leading to a reduction in inflammation-related symptoms. The exact molecular and cellular effects of this compound’s action are yet to be fully understood and warrant further investigation.
Biochemical Analysis
Biochemical Properties
Isomagnolone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing its activity and promoting the expression of antioxidant genes . These interactions highlight the potential of this compound as a therapeutic agent in managing inflammation and oxidative stress.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In immune cells, this compound has been shown to modulate cell signaling pathways, leading to reduced production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In addition, this compound influences gene expression by activating transcription factors like Nrf2, which upregulates the expression of antioxidant genes . In terms of cellular metabolism, this compound has been found to enhance mitochondrial function and reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, this compound activates the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes . These molecular interactions underline the dual anti-inflammatory and antioxidant effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of detoxification enzymes, which could modulate its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively reduces inflammation and oxidative stress without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the beneficial effects of this compound plateau at higher doses, indicating a need for careful dose titration .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as cyclooxygenase and lipoxygenase, modulating the production of inflammatory mediators . Additionally, this compound influences the Nrf2 pathway, enhancing the expression of antioxidant genes and promoting cellular defense mechanisms against oxidative damage . These interactions highlight the role of this compound in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . This compound has been found to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its anti-inflammatory and antioxidant effects . The localization and accumulation of this compound are influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory and oxidative stress pathways . Additionally, this compound can translocate to the nucleus, where it activates transcription factors like Nrf2, promoting the expression of antioxidant genes . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Isomagnolone can be synthesized through several methods. One common approach involves the extraction from natural sources such as Illicium burmanicum. The compound can also be synthesized in the laboratory using organic synthesis techniques. The synthetic route typically involves the use of silica gel and ODS column chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Isomagnolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isomagnolone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of neolignans. In biology and medicine, it has been studied for its anti-inflammatory and antimicrobial properties. It has shown potential in treating conditions such as inflammation and infections caused by methicillin-resistant Staphylococcus aureus (MRSA). In the industry, it is used in the development of new pharmaceuticals and therapeutic agents .
Comparison with Similar Compounds
Isomagnolone is similar to other neolignans such as magnolol, honokiol, and obovatol. it is unique in its specific molecular structure and the particular biological activities it exhibits. For example, while magnolol and honokiol also have anti-inflammatory properties, this compound has shown distinct antimicrobial activity against MRSA, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHHYWFCRQIOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186467 | |
Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155709-41-4 | |
Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155709-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Isomagnolone against bacteria?
A1: this compound and its synthetic analogs demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. Research suggests that these compounds target the bacterial membrane, specifically binding to phosphatidylglycerol (PG) and cardiolipin (CL) []. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular components such as reactive oxygen species (ROS), proteins, and DNA []. This ultimately results in bacterial cell death.
Q2: What is the structure of this compound and how was it elucidated?
A2: this compound (C18H18O5) is a biphenylneolignan natural product. Its structure was elucidated using a combination of spectroscopic techniques, primarily 1H- and 13C-NMR, as well as two-dimensional (2D) NMR experiments []. These methods allowed researchers to determine the connectivity of atoms and functional groups within the molecule, ultimately leading to the structural characterization of this compound.
Q3: What are the potential applications of this compound in medicine and agriculture?
A3: this compound and its derivatives have shown promise as potential therapeutic agents against MRSA infections, presenting a potential alternative to combat the growing threat of antibiotic resistance []. Additionally, research into this compound analogs suggests potential applications in agriculture as broad-spectrum antimicrobial agents for plant disease control []. This highlights the versatility of this natural product scaffold and its potential across diverse fields.
Q4: How does the structure of this compound relate to its activity?
A4: While the exact structure-activity relationship (SAR) of this compound is still under investigation, research suggests that modifications to the core structure can significantly impact its antimicrobial activity, potency, and selectivity []. For instance, the conjugation of this compound with antimicrobial peptide (AMP) mimics has been shown to enhance its potency against MRSA []. This highlights the importance of understanding the SAR of this compound for the development of more effective and targeted antimicrobial agents.
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